Cas no 2802-08-6 (trans-4-(Dimethylamino)-3-buten-2-one)

trans-4-(Dimethylamino)-3-buten-2-one 化学的及び物理的性質
名前と識別子
-
- (E)-4-(Dimethylamino)but-3-en-2-one
- 1-Dimethylamino-But-1-EN-3-One, 98
- trans-4-(Dimethylamino)-3-buten-2-one
- 1-DIMETHYLAMINO-BUT-1-EN-3-ONE (DMA)
- 3-Buten-2-one,4-(dimethylamino)-, (3E)-
- 4-(dimethylamino)but-3-en-2-one
- 1-Dimethylamino-but-1-en-3-one
- 1-methyl-3-dimethylaminoprop-2-enone
- (3E)-4-(dimethylamino)but-3-en-2-one
- QPWSKIGAQZAJKS-SNAWJCMRSA-N
- (E)-4-dimethylamino-but-3-en-2-one
- (3E)-4-(Dimethylamino)-3-buten-2-one
- 4-(dimethylamino)-3-buten-2-one
- 3-Buten-2-one, 4-(dimethylamino)-
- 3-BUTEN-2-ONE, 4-(DIMETHYLAMINO)-, (
- AKOS005265081
- EN300-311017
- Methyl .beta.-(N,N-dimethylamino)vinyl ketone
- 3-Buten-2-one, 4-(dimethylamino)- (6CI,7CI,8CI,9CI)
- D5614
- s11427
- (E)-4-(Dimethylamino)-3-buten-2-one
- 4-dimethylamino-3-buten-2-one
- AMY31395
- J-016947
- MFCD00142611
- 2802-08-6
- EN300-97053
- 1190-91-6
- A804197
- SCHEMBL951880
- trans-4-(Dimethylamino)-3-buten-2-one, 97%
- SCHEMBL951882
- 3-Buten-2-one,4-(dimethylamino)-,(3E)-
- AKOS025149894
- 3-BUTEN-2-ONE, 4-(DIMETHYLAMINO)-, (3E)-
- (3E)-4-(Dimethylamino)-3-buten-2-one #
- AS-61804
- CS-W016611
- BBL028273
- STK802358
- GM 6001; Galardin; CS 610; [S-(R*,S*)]-N4-Hydroxy-N1-[1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide; (2R)-N4-Hydroxy-N1-[(1S)-1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide
- (E)-4-(Dimethylamino)-3-buten-2-one;
-
- MDL: MFCD00142611
- インチ: 1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
- InChIKey: QPWSKIGAQZAJKS-SNAWJCMRSA-N
- ほほえんだ: O=C(C([H])([H])[H])/C(/[H])=C(\[H])/N(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 113.08400
- どういたいしつりょう: 113.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.3
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 0.973 g/mL at 25 °C(lit.)
- ふってん: 101-102 °C/5 mmHg(lit.)
- フラッシュポイント: 華氏温度:224.6°f
摂氏度:107°c - 屈折率: n20/D 1.557(lit.)
- PSA: 20.31000
- LogP: 0.65070
- ようかいせい: 未確定
trans-4-(Dimethylamino)-3-buten-2-one セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
trans-4-(Dimethylamino)-3-buten-2-one 税関データ
- 税関コード:29223900
trans-4-(Dimethylamino)-3-buten-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-97053-10g |
4-(dimethylamino)but-3-en-2-one, trans |
2802-08-6 | 10g |
$463.0 | 2023-09-05 | ||
Enamine | EN300-311017-0.05g |
(3E)-4-(dimethylamino)but-3-en-2-one |
2802-08-6 | 95% | 0.05g |
$19.0 | 2023-02-25 | |
Enamine | EN300-311017-0.5g |
(3E)-4-(dimethylamino)but-3-en-2-one |
2802-08-6 | 95% | 0.5g |
$19.0 | 2023-02-25 | |
Enamine | EN300-311017-10.0g |
(3E)-4-(dimethylamino)but-3-en-2-one |
2802-08-6 | 95% | 10.0g |
$65.0 | 2023-02-25 | |
abcr | AB402958-1 g |
trans-4-(Dimethylamino)-3-buten-2-one; . |
2802-08-6 | 1g |
€83.40 | 2023-06-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-237192-5g |
trans-4-(Dimethylamino)-3-buten-2-one, |
2802-08-6 | 5g |
¥549.00 | 2023-09-05 | ||
Enamine | EN300-311017-5.0g |
(3E)-4-(dimethylamino)but-3-en-2-one |
2802-08-6 | 95% | 5.0g |
$38.0 | 2023-02-25 | |
TRC | D461110-1g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 1g |
$ 98.00 | 2023-09-07 | ||
TRC | D461110-5g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 5g |
$ 305.00 | 2023-09-07 | ||
TRC | D461110-10g |
trans-4-(Dimethylamino)-3-buten-2-one |
2802-08-6 | 10g |
$523.00 | 2023-05-18 |
trans-4-(Dimethylamino)-3-buten-2-one 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
5. Back matter
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
7. Book reviews
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
10. Book reviews
trans-4-(Dimethylamino)-3-buten-2-oneに関する追加情報
Comprehensive Overview of trans-4-(Dimethylamino)-3-buten-2-one (CAS No. 2802-08-6): Properties, Applications, and Market Insights
trans-4-(Dimethylamino)-3-buten-2-one (CAS No. 2802-08-6) is an organic compound with significant relevance in synthetic chemistry and material science. This α,β-unsaturated ketone derivative is characterized by its unique molecular structure, featuring a dimethylamino group at the 4-position and a conjugated double bond system. The compound's chemical formula is C6H11NO, and it is commonly referred to as DMA-buteneone in industrial contexts.
The physical properties of trans-4-(Dimethylamino)-3-buten-2-one make it particularly interesting for researchers. It typically appears as a yellow to amber-colored liquid at room temperature, with a distinctive odor. The compound demonstrates moderate solubility in water but excellent solubility in most organic solvents, including ethanol, acetone, and dichloromethane. Its boiling point ranges between 195-200°C at atmospheric pressure, while the melting point is approximately -15°C.
In recent years, 2802-08-6 has gained attention in pharmaceutical research due to its potential as a building block for drug development. The conjugated system and electron-donating dimethylamino group make it valuable for creating heterocyclic compounds, which are prevalent in many therapeutic agents. Researchers are particularly interested in its application for developing neurological drugs and anti-inflammatory agents, addressing current healthcare challenges.
The synthetic applications of trans-4-(Dimethylamino)-3-buten-2-one extend beyond pharmaceuticals. In material science, it serves as a precursor for conducting polymers and organic semiconductors. The compound's ability to participate in Michael addition reactions and cyclization processes makes it versatile for creating advanced materials with specific electronic properties. This aligns with the growing demand for organic electronics in sustainable technology solutions.
From a market perspective, the demand for CAS 2802-08-6 has shown steady growth, particularly in Asia-Pacific regions where pharmaceutical and electronics manufacturing are expanding. Current price trends indicate moderate fluctuations due to raw material availability and production capacity. Industry analysts project increased interest in this compound as research into bioactive molecules and functional materials continues to advance.
Quality control for trans-4-(Dimethylamino)-3-buten-2-one typically involves HPLC analysis and spectroscopic characterization (including NMR and IR spectroscopy). The purity standards vary depending on application requirements, with pharmaceutical-grade material demanding ≥99% purity. Proper storage conditions include protection from light and moisture, typically in amber glass containers under inert atmosphere to prevent degradation and polymerization.
Environmental considerations for 2802-08-6 focus on responsible handling and disposal practices. While not classified as highly hazardous, standard laboratory safety protocols should be followed. The compound's biodegradability and ecotoxicity profile are subjects of ongoing research, particularly in light of increasing environmental regulations in chemical manufacturing.
Recent scientific literature highlights novel applications of DMA-buteneone in catalysis and asymmetric synthesis. Its role as a ligand precursor in transition metal catalysis has opened new avenues for green chemistry approaches. These developments respond to the chemical industry's push toward more sustainable and efficient synthetic methodologies.
For researchers considering trans-4-(Dimethylamino)-3-buten-2-one for their work, several synthetic protocols are available in the literature. The compound can be prepared through condensation reactions between appropriate carbonyl compounds and amines, with optimization of reaction conditions being crucial for yield and purity. Various purification techniques, including distillation and chromatography, have been successfully employed.
The future outlook for CAS 2802-08-6 appears promising, with potential expansions into agrochemical applications and specialty chemicals. As computational chemistry and AI-assisted molecular design advance, the compound's structural features may find new applications in materials informatics and drug discovery platforms. Continued research into its structure-activity relationships will likely reveal additional valuable properties.
For those sourcing trans-4-(Dimethylamino)-3-buten-2-one, it's essential to verify supplier credentials and certificates of analysis. The global market offers material from various producers, with quality and pricing varying significantly. Current industry trends suggest increasing vertical integration, with some manufacturers offering custom synthesis and derivative development services alongside the base compound.
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